(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
Overview
Description
Synthesis Analysis
Synthetic strategies for molecules similar to "(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal" often involve multistep organic reactions, including asymmetric synthesis, to achieve the desired stereochemistry. For instance, the synthesis of complex heterocycles and related compounds typically involves condensation, reduction, and stereocontrolled reactions (Goli et al., 1994). These methodologies might be adapted for the synthesis of "(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal" by carefully selecting the starting materials and reaction conditions to install the hydroxyl groups and the aldehyde functionality with the correct stereochemistry.
Molecular Structure Analysis
The molecular structure of compounds like "(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal" can be elucidated using spectroscopic methods such as NMR, IR, and single-crystal X-ray diffraction. These techniques provide information about the arrangement of atoms, the stereochemistry, and the presence of functional groups. Crystal structure analysis of related compounds helps to understand the conformation and the potential intermolecular interactions within the crystal lattice (Sambyal et al., 2011).
Scientific Research Applications
Solubility Studies : The solubility of similar compounds, such as xylose and mannose, in ethanol-water solutions was studied. This research is relevant to understanding the physical and chemical properties of related saccharides, including tetrahydroxypentanal derivatives (Gong, Wang, Zhang, & Qu, 2012).
Synthesis of Enantiopure Compounds : Research on the synthesis of enantiopure dihydroxy piperidines from aminodiepoxides derived from serine offers insights into the stereoselective synthesis of similar structures, which could include tetrahydroxypentanal derivatives (Concellón et al., 2008).
Pharmaceutical Industry : A study on the exergy analysis for the separation process in the pharmaceutical industry, involving the separation of diastereoisomers, can provide insights into the efficient production and purification of compounds like tetrahydroxypentanal derivatives (Dewulf et al., 2007).
Organic Synthesis : Research into the synthesis of hydroxymethylpyrrolidine from dehydroproline derivatives highlights methods in organic synthesis that could be applicable to tetrahydroxypentanal derivatives (Goli et al., 1994).
Pheromone Synthesis : The stereospecific synthesis of pheromones, such as 4-methyl-3-heptanol, from related compounds, provides an example of how tetrahydroxypentanal derivatives might be used in the synthesis of biologically active compounds (Fráter, 1979).
Anticholinergic Activity : A study on the synthesis and anticholinergic activity of various stereoisomers of a specific compound offers insights into the pharmaceutical applications of stereochemically complex molecules, which may include tetrahydroxypentanal derivatives (Oyasu et al., 1994).
Biofuel Research : Examination of the combustion chemistry of biofuels, particularly the oxidation chemistry of isopentanol, offers insights into the potential use of similar compounds, including tetrahydroxypentanal derivatives, in renewable energy sources (Welz et al., 2012).
properties
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-WDCZJNDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041610, DTXSID70858954 | |
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Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
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Product Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal | |
CAS RN |
147-81-9, 10323-20-3, 20235-19-2 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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